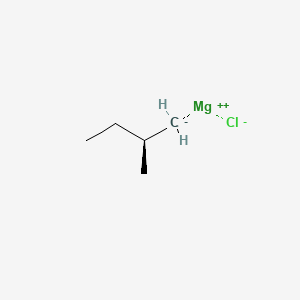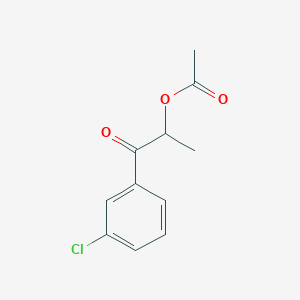
1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a propan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate typically involves the reaction of 3-chlorobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and flow rates. This ensures consistent product quality and high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1-oxopropan-2-yl acetate: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)-1-oxopropan-2-yl acetate: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)-1-oxopropan-2-yl butyrate: Similar structure but with a butyrate group instead of acetate.
Uniqueness
1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and acetate moiety make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7(15-8(2)13)11(14)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
InChI Key |
CZYVQRKGXAUTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
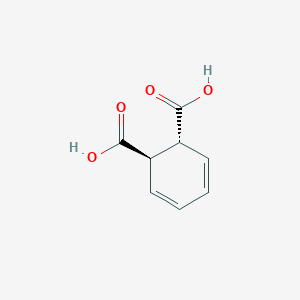
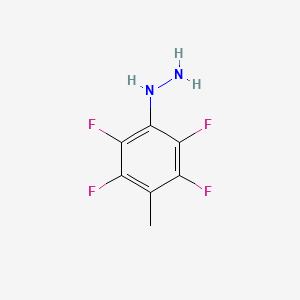
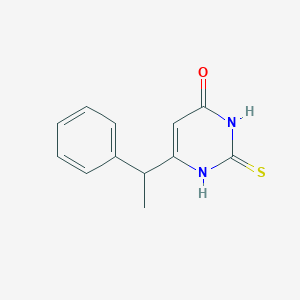
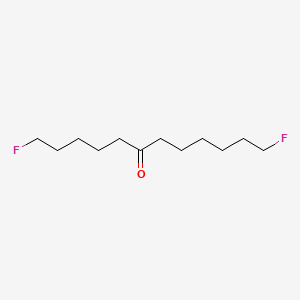
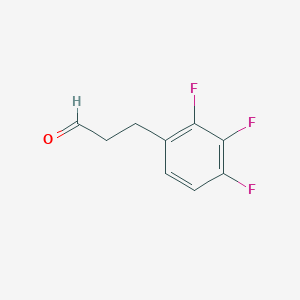
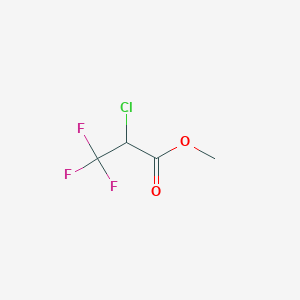

![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
